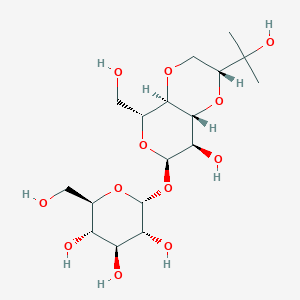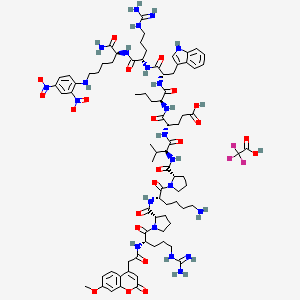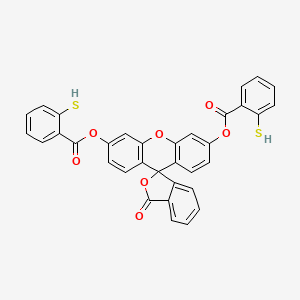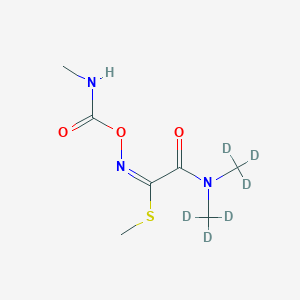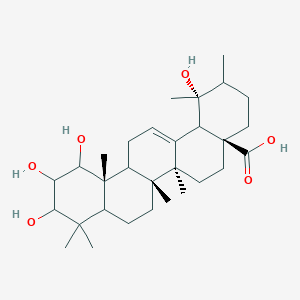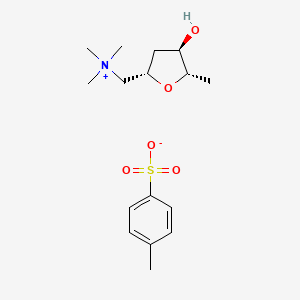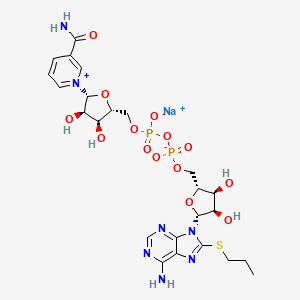
8-propylthio NAD+ (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-propylthio NAD+ (sodium salt): , also known as β-Nicotinamide-8-propylthioadenine dinucleotide, is a derivative of nicotinamide adenine dinucleotide (NAD+). This compound is a modified form of NAD+, where a propylthio group is attached to the adenine moiety. It is commonly used in biochemical research due to its role as a signaling molecule and enzyme cofactor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-propylthio NAD+ (sodium salt) involves the modification of the adenine moiety of NAD+ with a propylthio group. The general synthetic route includes the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the NAD+ molecule.
Thioalkylation: The adenine moiety is subjected to thioalkylation using a propylthio reagent under controlled conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of 8-propylthio NAD+ (sodium salt) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions: 8-propylthio NAD+ (sodium salt) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: As a derivative of NAD+, it participates in redox reactions, acting as an electron donor or acceptor.
Substitution Reactions: The propylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 8-propylthio NAD+ (sodium salt) can yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: 8-propylthio NAD+ (sodium salt) is used in chemical research to study redox reactions and enzyme kinetics. It serves as a model compound for understanding the behavior of NAD+ derivatives.
Biology: In biological research, this compound is used to investigate cellular metabolism and signaling pathways. It is particularly useful in studying the role of NAD+ in cellular processes such as energy production and DNA repair.
Medicine: 8-propylthio NAD+ (sodium salt) has potential applications in medical research, including the development of therapeutic agents targeting NAD±dependent enzymes. It is also used in the study of diseases related to NAD+ metabolism, such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of biochemical assays and diagnostic kits. It is also employed in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 8-propylthio NAD+ (sodium salt) involves its role as a cofactor for various enzymes. It participates in redox reactions by transferring electrons between molecules. The propylthio modification enhances its stability and specificity for certain enzymes. Molecular targets include poly(ADP-ribose) polymerase 1 (PARP1) and sirtuins, which are involved in DNA repair and cellular metabolism .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD+): The parent compound, involved in numerous metabolic processes.
Nicotinamide adenine dinucleotide phosphate (NADP+): A phosphorylated form of NAD+, involved in anabolic reactions.
8-bromo NAD+: Another modified form of NAD+ with a bromine atom attached to the adenine moiety.
Uniqueness: 8-propylthio NAD+ (sodium salt) is unique due to the presence of the propylthio group, which enhances its stability and specificity for certain enzymes. This modification allows for more precise studies of NAD±dependent processes and the development of targeted therapeutic agents .
Properties
Molecular Formula |
C24H32N7NaO14P2S |
|---|---|
Molecular Weight |
759.6 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C24H33N7O14P2S.Na/c1-2-6-48-24-29-14-19(25)27-10-28-21(14)31(24)23-18(35)16(33)13(44-23)9-42-47(39,40)45-46(37,38)41-8-12-15(32)17(34)22(43-12)30-5-3-4-11(7-30)20(26)36;/h3-5,7,10,12-13,15-18,22-23,32-35H,2,6,8-9H2,1H3,(H5-,25,26,27,28,36,37,38,39,40);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,22-,23-;/m1./s1 |
InChI Key |
WEFQZNBGICHCJP-JIVSRYSWSA-M |
Isomeric SMILES |
CCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Canonical SMILES |
CCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
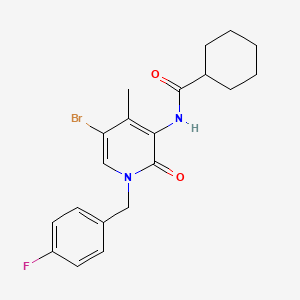
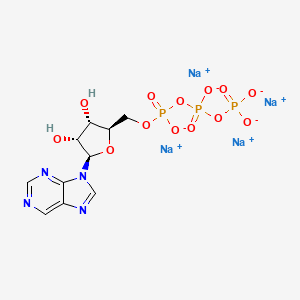
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)
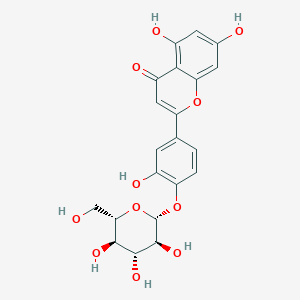

![(1S,9R,10S,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855769.png)
